5-propyl-1,2lambda6-oxathiolane-2,2-dione
Description
Historical Trajectories and Evolution of Sultone Chemistry
The term "sultone" was first coined in 1888 by Erdmann to describe the cyclic esters of hydroxy sulfonic acids, drawing an analogy to lactones, which are cyclic esters of hydroxy carboxylic acids. acs.orgnih.gov Early synthetic approaches to sultones were often challenging and relied on methods such as the distillation of halo- or hydroxysulfonic acids under vacuum. nih.gov A significant advancement in sultone synthesis came with the development of sulfonation reactions of alkenes using sulfur trioxide complexes. nih.gov
Over the decades, the synthetic repertoire for accessing sultones has expanded considerably. The evolution of sultone chemistry has been marked by the introduction of more sophisticated and versatile synthetic methodologies. Early methods often involved carbanion-mediated intermolecular or intramolecular coupling reactions. acs.orgresearchgate.net More recently, powerful techniques such as ring-closing metathesis (RCM), intramolecular Diels-Alder reactions, palladium-catalyzed intramolecular coupling reactions, and rhodium-catalyzed C-H insertion have emerged as robust strategies for the construction of the sultone ring system. acs.orgresearchgate.net These modern methods have not only improved the efficiency and scope of sultone synthesis but have also enabled the preparation of structurally complex and stereochemically defined sultones. acs.orgresearchgate.net
Classification and Structural Relationship of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione within the Oxathiolane and Sulfone Families
From a classification standpoint, 5-propyl-1,2λ⁶-oxathiolane-2,2-dione belongs to several key chemical families.
Oxathiolane Family: The core of the molecule is a 1,2-oxathiolane (B15487274) ring, which is a five-membered heterocycle containing one sulfur atom and one oxygen atom in adjacent positions. The "λ⁶" designation in the IUPAC name indicates that the sulfur atom is in a hexavalent state.
Sulfone Family: The molecule is also classified as a sulfone, which is characterized by a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms) attached to two carbon atoms. In this cyclic structure, the sulfonyl group is an integral part of the oxathiolane ring.
Sultone Subclass: More specifically, it is a γ-sultone. The Greek letter designation (β, γ, δ, etc.) indicates the ring size, with γ-sultones being five-membered rings. acs.orgnih.gov This nomenclature highlights the relationship to the corresponding hydroxy sulfonic acid, where the sulfonate group is attached to the γ-carbon relative to the hydroxyl group.
The presence of the propyl group at the 5-position of the oxathiolane ring introduces a specific alkyl substituent, influencing the molecule's physical and chemical properties.
Current Academic Research Landscape and Unresolved Challenges in Cyclic Sultone Investigation
Current research in the field of cyclic sultones is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methods and the exploration of their applications in various scientific domains. A major focus of contemporary research is the stereoselective synthesis of chiral sultones, as these compounds are valuable building blocks for the preparation of enantiomerically pure molecules. acs.org
Despite significant progress, several challenges remain in the investigation of cyclic sultones. One of the primary hurdles is the development of general and highly stereoselective methods for their synthesis. While numerous elegant strategies have been reported, the synthesis of highly substituted and functionally diverse sultones with precise stereochemical control can still be a formidable task. acs.orgnih.gov
Another area of active investigation is the exploration of the reactivity of sultones. Their propensity to act as alkylating agents is well-known, but a deeper understanding of their reaction mechanisms and the development of new transformations are ongoing goals. acs.org Furthermore, while the use of sultones as bioisosteres for lactones in medicinal chemistry is a promising area, more extensive studies are needed to fully elucidate the structure-activity relationships and the pharmacological profiles of sultone-containing compounds. researchgate.netscientia.report The development of efficient methods for the reductive desulfurization of unactivated alkyl-sultones also presents a significant synthetic challenge. researchgate.net
Significance of the 5-propyl-1,2λ⁶-oxathiolane-2,2-dione Scaffold in Fundamental Organic Chemistry
The γ-sultone moiety is a versatile functional group with a range of applications in organic synthesis. As cyclic sulfonate esters, they can serve as potent sulfoalkylating agents, introducing an alkyl chain bearing a sulfonic acid group into a molecule. acs.org This reactivity is valuable for modifying the properties of organic compounds, for instance, by enhancing their water solubility.
Moreover, the γ-sultone ring can be viewed as a bioisostere of the γ-lactone ring. scientia.report Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical and chemical properties to modulate the biological activity of a molecule. Given the prevalence of the γ-lactone motif in natural products and pharmaceuticals, the corresponding γ-sultones represent an important class of compounds for the development of novel therapeutic agents. scientia.report The propyl substituent at the 5-position of the ring would likely influence the lipophilicity and steric interactions of the molecule, which could be leveraged in the design of compounds with specific biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propyloxathiolane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-2-3-6-4-5-10(7,8)9-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVBEXUNMMAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCS(=O)(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-15-1 | |
| Record name | 5-propyl-1,2-oxathiolane-2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Propyl 1,2λ⁶ Oxathiolane 2,2 Dione and Analogous Cyclic Sulfones
Direct Cyclization Routes for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione
Direct cyclization routes are paramount in the synthesis of sultones, providing efficient means to construct the ring system in a single key step. These methods often involve the formation of carbon-carbon or carbon-oxygen bonds within a precursor molecule that already contains the requisite sulfonate group.
Intramolecular strategies are highly effective for synthesizing cyclic sulfones, as they offer a high degree of control over ring size and stereochemistry. These approaches rely on precursors designed to undergo specific ring-closing reactions under the influence of heat, pressure, or a catalyst. acs.org
The intramolecular Diels-Alder reaction is a powerful tool for constructing bicyclic sultones. acs.org This strategy typically involves a vinylsulfonate tethered to a diene. Upon heating or under high pressure, the diene and the vinylsulfonate dienophile react to form a cyclohexene ring fused to the sultone. acs.orgthieme-connect.com
For instance, the thermal intramolecular Diels-Alder reaction of certain vinylsulfonates in refluxing toluene can produce bicyclic sultones. acs.org To minimize side reactions at the required high temperatures, a radical scavenger such as butylated hydroxytoluene (BHT) is often added. acs.org Applying high pressure (e.g., 13 kbar) can allow these cyclizations to proceed smoothly at room temperature. acs.org This method is particularly valuable for creating structurally complex natural products where δ-sultones serve as key intermediates. thieme-connect.com The reaction of 3-sulfolene (butadiene sulfone), which thermally decomposes to generate 1,3-butadiene in situ, with a dienophile is a classic example of a Diels-Alder reaction used to form six-membered rings. youtube.com
Table 1: Conditions for Intramolecular Diels-Alder Synthesis of Bicyclic Sultones
| Precursor Type | Conditions | Additive | Outcome |
|---|---|---|---|
| Vinylsulfonates (3.1) | Refluxing Toluene | Butylated Hydroxytoluene (BHT) | Formation of bicyclic sultones (3.2, 3.3) |
Ring-Closing Metathesis (RCM) has emerged as a highly efficient and versatile method for synthesizing unsaturated cyclic sulfones of various ring sizes. This reaction utilizes ruthenium-based catalysts, such as the second-generation Grubbs' catalyst, to form a double bond within an acyclic precursor, thereby closing the ring. thieme-connect.comucsb.edu
The strategy involves the preparation of unsaturated sulfonates from the corresponding alkenols and olefinic sulfonyl chlorides. thieme-connect.comresearchgate.net Subsequent RCM of these diene sulfonates, typically in refluxing dichloromethane (CH₂Cl₂), yields the corresponding sultones in moderate to excellent yields. acs.org The method has been successfully applied to create five-, six-, seven-, eight-, nine-, and even fifteen-membered sultone rings. thieme-connect.com Notably, α,β-unsaturated γ-sultones produced via this method can serve as effective dienophiles in intermolecular Diels-Alder reactions. thieme-connect.comresearchgate.net The excellent functional group tolerance of modern RCM catalysts allows this method to be applied to a wide range of substrates. ucsb.edu
Table 2: Synthesis of Sultones via Ring-Closing Metathesis (RCM)
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |
|---|---|---|---|---|
| a | Vinylsulfonate 5a | Grubbs' II (5) | α,β-Unsaturated γ-Sultone 6a | 95 |
| b | Vinylsulfonate 5b | Grubbs' II (5) | α,β-Unsaturated δ-Sultone 6b | 96 |
| c | Allylsulfonate 5f | Grubbs' II (5) | β,γ-Unsaturated γ-Sultone 6f | 81 |
| d | Allylsulfonate 5g | Grubbs' II (10) | Trisubstituted δ-Sultone 6g | 75 |
Data compiled from studies by Metz and co-workers. thieme-connect.com
Palladium-catalyzed reactions provide a direct pathway to fused biaryl sulfones and other cyclic sulfone structures through intramolecular C-H activation or coupling reactions. acs.orgacs.org One such approach involves the intramolecular oxidative cyclization of biaryl sulfones to form dibenzothiophene-5,5-dioxides. acs.orgnih.gov This method utilizes a palladium catalyst to forge a new carbon-carbon bond between two aromatic rings. acs.org
Another strategy is the intramolecular Heck reaction, which can be used to synthesize ring-fused benzosultones from acyclic sulfonic esters. thieme-connect.com Aromatic sultones can also be formed through the palladium-catalyzed cyclization of arylsulfonic acids with simple arenes, a process that involves multiple C-H activations. researchgate.netnottingham.ac.uk These methods are valued for their operational simplicity and the ability to construct complex fused ring systems that would be difficult to access through other means. thieme-connect.com
Rhodium-catalyzed C-H insertion is a powerful and highly regioselective method for synthesizing δ-sultones (six-membered rings). acs.orgacs.org This transformation shows a strong bias for 1,6-insertion, making it a general and predictable method for assembling these specific heterocycles. acs.orgnih.gov
The reaction typically proceeds through a rhodium-carbene species. acs.org This key intermediate can be generated from two main types of precursors: diazosulfonates or in situ-generated iodonium ylides. acs.orgnih.gov For example, refluxing a diazosulfonate with a rhodium catalyst like bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] [Rh₂(esp)₂] leads to the corresponding δ-sultone in high yield. acs.org This method is distinguished by its ability to functionalize otherwise unactivated C-H bonds under mild conditions. acs.org The strong preference for forming six-membered rings contrasts with many diazocarbonyl C-H insertion reactions, which typically favor five-membered ring formation. acs.orgresearchgate.net
For the synthesis of more complex, polycyclic sultone frameworks, the rhodium-catalyzed carbene cyclization-cycloaddition cascade (CCCC) reaction offers an elegant and efficient approach. acs.org This process is initiated by the reaction of a diazo compound, such as a vinylsulfonate derived from a diazoketone, with a rhodium catalyst. acs.orgresearchgate.net
The rhodium carbene formed initially undergoes cyclization with a tethered carbonyl group to generate a carbonyl ylide intermediate. researchgate.net This reactive ylide is then trapped in an intramolecular cycloaddition reaction, rapidly constructing a complex oxatricyclic molecule with multiple stereocenters in a single step. acs.orgresearchgate.net This cascade reaction is noted for its atom economy and the significant increase in molecular complexity it achieves, making it a valuable tool in the total synthesis of complex natural products. researchgate.net
Nucleophilic Addition and Substitution Pathways
Nucleophilic addition and substitution reactions are foundational in the synthesis of γ-sultones like 5-propyl-1,2λ⁶-oxathiolane-2,2-dione. These methods often involve the intramolecular cyclization of a sulfonate ester bearing a nucleophilic center or the attack of a sulfur-based nucleophile on a suitable electrophilic substrate.
A notable strategy involves the reaction of an anion of a sulfonate ester with an electrophile. For instance, the synthesis of 2-alkylpropane γ-sultones has been demonstrated starting from α-bromomethyl ketones. acs.org This approach begins with the generation of a lithium salt of an alkyl sulfonate, such as ethyl methanesulfonate, using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures. This is followed by the reaction of the resulting anion with an appropriate α-haloketone. While this specific example leads to a β-alkyl sultone after hydrogenation, the principle of nucleophilic attack by a sulfonate-derived carbanion is a key concept. acs.org
Another versatile nucleophilic pathway is the intramolecular cyclization of hydroxyalkylsulfonates. This typically involves the activation of the terminal hydroxyl group in a precursor like 4-hydroxyheptane-1-sulfonic acid, followed by an intramolecular SN2 reaction where the sulfonate anion displaces the activated hydroxyl group (or a derivative) to form the five-membered sultone ring.
The reaction of β-iodo-α,β-unsaturated γ-sultones with "soft" nucleophiles like iodide or thioacetate in aprotic polar solvents can lead to ring-opening via an E2-elimination. nih.gov However, "harder" nucleophiles such as azide (B81097) ions can displace the β-halide through an addition-elimination mechanism to yield β-azido-α,β-unsaturated γ-sultones. nih.gov This highlights the nuanced reactivity of substituted sultone precursors in nucleophilic reactions.
Thermal Cyclization and Rearrangement Processes
Thermal methods are also employed for the synthesis of sultones, often involving the cyclization of specially designed precursors at elevated temperatures. These reactions can proceed through various mechanisms, including pericyclic reactions or radical pathways.
One established method is the thermal intramolecular Diels-Alder reaction of vinylsulfonates, which can be used to create bicyclic sultones. acs.org While not directly forming a simple 5-propyl substituted sultone, this demonstrates the utility of heat-induced cyclization in sultone synthesis. High pressure can also be used to facilitate these cyclizations at room temperature. acs.org
A German patent outlines a process for producing aliphatic γ-sultones through the reaction of terminal olefins (like 1-hexene for a propyl-substituted sultone) with a mixture of acetic anhydride and sulfuric acid, followed by thermal treatment. google.com The initial reaction forms an acetoxyalkanesulfonic acid intermediate. This intermediate is then heated, often in a high-boiling solvent like dichlorobenzene, to induce cyclization and elimination, yielding the γ-sultone. google.com For example, reacting n-dodecene-(1) leads to the sultone of 4-hydroxydodecane-sulfonic acid. google.com
| Olefin Precursor | Key Reagents | Cyclization Conditions | Product |
| n-Butene-(1) | Acetic Anhydride, Sulfuric Acid | Thermal cleavage in 1,2-dichloroethane | Sultone of 4-hydroxy-butane-sulfonic acid-(1) |
| n-Decene-(1) | Acetic Anhydride, Sulfuric Acid | 170°C in o-dichlorobenzene | Sultone of 4-hydroxy-decane-sulfonic acid-(1) |
| n-Dodecene-(1) | Acetic Anhydride, Sulfuric Acid | 170°C in o-dichlorobenzene | Sultone of 4-hydroxy-dodecane-sulfonic acid-(1) |
A novel method for sultone synthesis involves the use of acetic anhydride and concentrated sulfuric acid for the ring-closing reaction of a precursor like 2-cinnamoyl-3-ketobutanoic acid ethyl ester. nih.govresearchgate.net This simple and rapid method avoids the need for expensive metal catalysts. nih.govresearchgate.net
Electrochemical Synthesis Approaches for Sultones
Electrochemical methods offer a green and efficient alternative for synthesizing sultones by avoiding harsh oxidants and transition metals. elsevierpure.comorganic-chemistry.org These techniques typically involve the generation of radical intermediates that undergo cyclization.
A prominent electrochemical approach is the dehydrogenative C-O bond formation. elsevierpure.com In this method, a suitable sulfonyl chloride, such as [1,1′-biphenyl]-2-sulfonyl chloride, undergoes constant current electrolysis in an undivided cell. elsevierpure.com The presence of a base like potassium carbonate and water is crucial. This process is believed to proceed through the in-situ generation of sulfonates, which are then electrochemically oxidized to form sulfo radical intermediates that subsequently cyclize. elsevierpure.com While this has been demonstrated for aryl-fused sultones, the underlying principle could be adapted for aliphatic sultones like 5-propyl-1,2λ⁶-oxathiolane-2,2-dione from an appropriate precursor.
Another electrochemical strategy involves the reaction of sodium sulfinates with olefins. organic-chemistry.orgnih.gov This process, conducted in an undivided cell with graphite electrodes, generates sulfonyl radicals that add to the olefin. organic-chemistry.org While this method is primarily used for synthesizing acyclic sulfones, intramolecular variations could potentially be developed for sultone formation.
| Precursor Type | Cell Type | Electrodes | Key Reagents/Electrolyte |
| Aryl Sulfonyl Chlorides | Undivided | Platinum | K₂CO₃, H₂O |
| Sodium Sulfinates and Olefins | Undivided | Graphite Carbon | Na₂CO₃, NaI |
Precursor Design and Functional Group Interconversions for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione Synthesis
The successful synthesis of the target sultone is highly dependent on the rational design and preparation of suitable precursors. This often involves strategic functional group interconversions to introduce the necessary hydroxyl and sulfonic acid functionalities (or their synthetic equivalents) onto an appropriate carbon skeleton.
Halogenated Substrate Routes
Halogenated compounds are versatile precursors for sultone synthesis. The halogen atom can serve as a leaving group in intramolecular nucleophilic substitution reactions or be a handle for further transformations.
One strategy involves the use of α-bromomethyl ketones, which can react with the lithium salt of ethyl methanesulfonate to form α,β-unsaturated γ-sultones. acs.org Subsequent hydrogenation of the double bond would yield the saturated γ-sultone. For the synthesis of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, a potential precursor would be a halogenated derivative of a C6 carbon chain, such as 1-bromo-2-heptanone.
The reaction of β-halo-α,β-unsaturated γ-sultones with various nucleophiles demonstrates the utility of halogenated sultones as intermediates for further functionalization. nih.gov These precursors can be synthesized through various methods, including the halogenation of unsaturated sultones.
Sulfonic Acid Derivative Precursors
Sulfonic acid derivatives are the most direct precursors to sultones, with the final step being an intramolecular esterification (cyclization).
A common route is the sulfonation of olefins. For example, the reaction of 1-hexene with a sulfur trioxide-dioxane complex would generate a mixture of unsaturated sulfonic acids and a γ-hydroxysulfonic acid, which can then be cyclized to the target sultone. A German patent describes a process where olefins are reacted with acetic anhydride and sulfuric acid to form 2-acetoxy-alkane-sulfonic acids, which are then thermally cyclized to γ-sultones. google.com
Alternatively, enantiopure α,γ-substituted γ-sultones can be synthesized via α-allylated chiral sulfonates. acs.org This method involves the diastereoselective allylation of a lithiated sulfonate ester equipped with a chiral auxiliary. Subsequent removal of the auxiliary and acid-catalyzed cyclization yields the enantiopure γ-sultone. acs.org This approach allows for precise control over the stereochemistry of the final product. The hydrolysis of these enantiopure sultones can then yield γ-hydroxy methyl sulfonates. researchgate.net
Catalyst Systems and Reaction Condition Optimization in Sultone Synthesis
The choice of catalyst and the optimization of reaction conditions are paramount for achieving high yields and selectivity in sultone synthesis.
For syntheses involving C-H insertion or coupling reactions, transition metal catalysts are often essential. Rhodium catalysts, such as Rh₂(esp)₂, are effective for the synthesis of δ-sultones via C-H insertion from diazosulfonate precursors. acs.org Palladium catalysts are also widely used in intramolecular coupling reactions to form sultones. nih.govresearchgate.net
In electrochemical syntheses, the choice of electrode material (e.g., platinum, graphite), electrolyte (e.g., K₂CO₃, NaI), and solvent system (e.g., acetonitrile/water) significantly impacts the reaction efficiency. elsevierpure.comorganic-chemistry.org Constant current electrolysis is a common technique used in these transformations. elsevierpure.com
For acid-catalyzed cyclizations of sulfonic acid precursors, the choice of acid and solvent is critical. Trifluoroacetic acid (TFA) in dichloromethane is an effective system for the cyclization of certain sulfonic acids to form γ-sultones. acs.org In other cases, concentrated sulfuric acid in the presence of acetic anhydride is used to drive the ring-closing reaction. nih.govresearchgate.net
Optimization of reaction conditions such as temperature, pressure, and reaction time is also crucial. For instance, thermal cyclizations may require high temperatures (e.g., 170°C), while some nucleophilic additions are performed at very low temperatures (e.g., -95°C) to control reactivity and selectivity. acs.orggoogle.com High pressure (e.g., 13 kbar) can be used to promote intramolecular Diels-Alder reactions at room temperature. acs.org
| Reaction Type | Catalyst/Reagent | Solvent | Temperature |
| Rh-catalyzed C-H Insertion | Rh₂(esp)₂ | Refluxing solvent | Elevated |
| Pd-catalyzed Coupling | Palladium complexes | Various | Various |
| Electrochemical Dehydrogenation | - (Electrolysis) | Acetonitrile/Water | Room Temp |
| Acid-catalyzed Cyclization | Trifluoroacetic Acid (TFA) | Dichloromethane | Reflux |
| Thermal Cyclization | - | o-dichlorobenzene | 170°C |
Transition-Metal Catalysis
Transition-metal catalysis offers powerful and selective methods for the synthesis of cyclic sulfones, enabling high yields and stereocontrol that are often challenging to achieve with other methods. nih.govmdpi.com Palladium, nickel, and copper are among the most frequently employed metals in these transformations.
A prominent strategy involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), which provides access to enantioenriched α-difunctionalized cyclic sulfones from readily available racemic starting materials. nih.govacs.org This method has been successfully applied to 5- and 6-membered sulfones, achieving high levels of enantioselectivity through a dynamic kinetic resolution of enolate intermediates. nih.gov For instance, catalysts like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] in combination with chiral ligands such as the Trost ligand have proven effective. nih.gov
Nickel-catalyzed hydroalkylation reactions have also emerged as a valuable tool for the synthesis of chiral cyclic sulfones. nih.govresearchgate.net These methods can achieve regiodivergent and enantioselective functionalization, streamlining the synthesis of these important structures. researchgate.net Furthermore, copper-catalyzed methods have been developed for the insertion of sulfur dioxide into organic frameworks, efficiently constructing cyclic sulfone derivatives. nih.gov Ruthenium-catalyzed ring-closing metathesis (RCM) of acyclic diene sulfones represents another versatile approach to cyclic sulfones of various ring sizes. ucsb.edu
| Catalyst System | Reaction Type | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ / (S,S)-ANDEN phenyl Trost ligand | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Racemic ester- and ketone-substituted sulfones | Provides enantioenriched α-difunctionalized cyclic sulfones with high stereoselectivity. | nih.gov |
| Ni-Catalyst / Chiral Ligand | Hydroalkylation | Sulfolenes | Allows for regiodivergent and enantioselective synthesis of chiral alkyl cyclic sulfones. | nih.govresearchgate.net |
| Cu(I) Catalyst | SO₂ Insertion | (2-Alkynyl)boronic acids | Efficient construction of benzo[b]thiolan-1,1-dioxides in good to excellent yields. | nih.gov |
| Grubbs Catalyst (Ru-based) | Ring-Closing Metathesis (RCM) | Acyclic diene sulfones | Versatile synthesis of 5-, 6-, and larger-membered cyclic sulfones. | ucsb.edu |
Organocatalysis and Metal-Free Protocols
To mitigate the costs and environmental concerns associated with transition metals, significant research has been directed toward organocatalytic and metal-free synthetic routes. nih.gov These protocols often provide mild and sustainable alternatives for the synthesis of cyclic sulfones. rsc.org
A leading metal-free approach is the sulfonylative annulation of alkyl diiodides with sulfur dioxide or a stable SO₂ surrogate. rsc.orgrsc.org Gaseous sulfur dioxide or solid surrogates like DABSO (the adduct of DABCO and SO₂) can be used to construct five- to nine-membered cyclic aliphatic sulfones in moderate to high yields under mild conditions. nih.govrsc.org This method demonstrates good functional group compatibility. rsc.org For example, the reaction of N,N-bis(2-iodoethyl)aniline with lithium formate monohydrate and SO₂ in dimethylacetamide yields nitrogen-containing cyclic sulfones efficiently. nih.gov
Organocatalytic methods often focus on the oxidation of precursor molecules. The use of 2,2,2-trifluoroacetophenone as an organocatalyst with hydrogen peroxide as the oxidant allows for the highly efficient and selective synthesis of sulfones from sulfides. organic-chemistry.org The selectivity between the sulfoxide (B87167) and sulfone can be controlled by adjusting the reaction conditions. organic-chemistry.org Additionally, base-promoted cascade reactions, using a simple base like potassium hydroxide (KOH), can achieve the stereoselective synthesis of functionalized cyclic sulfones from sulfone-tethered alkynols. mdpi.com
| Catalyst/Reagent | Reaction Type | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| None (Metal-Free) | Sulfonylative Annulation | Alkyl diiodides + SO₂ (or SOgen/DABSO) | Direct, mild, and efficient synthesis of 5- to 9-membered cyclic sulfones. | rsc.orgrsc.org |
| 2,2,2-Trifluoroacetophenone | Sulfide Oxidation | Aromatic and aliphatic sulfides | Metal-free, efficient, and selective oxidation using H₂O₂ as the oxidant. | organic-chemistry.org |
| Potassium Hydroxide (KOH) | Cascade Cyclization | Sulfone-tethered alkynols | Stereoselective synthesis of cyclic β-ketosulfones under base-promoted conditions. | mdpi.com |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfide Oxidation | Substituted sulfides | Environmentally benign, metal-free oxidation directly to sulfones without sulfoxide intermediates. | organic-chemistry.org |
Solvent Effects and Temperature Regimes
The choice of solvent and the control of temperature are paramount in the synthesis of cyclic sulfones, profoundly influencing reaction rates, yields, and selectivity. Solvents can affect the solubility of reagents and intermediates, as well as stabilize transition states. rsc.orgacs.org
In visible-light-induced syntheses of related sulfonic esters, solvent screening revealed that dichloromethane (CH₂Cl₂) provided optimal yields, whereas solvents like DMF and 1,4-dioxane were completely ineffective. rsc.orgnih.gov In other systems, such as the alkylation of zinc sulfinate intermediates, the addition of a polar aprotic cosolvent like dimethyl sulfoxide (DMSO) was found to be essential for solubilizing the intermediate salt and enabling the reaction to proceed. acs.org
Temperature is a critical parameter not only for reaction kinetics but also for product stability. Thermal decomposition studies of various sulfones have shown that five-membered cyclic sulfones, including aliphatic and aromatic derivatives, tend to be less thermally stable than their acyclic counterparts. acs.orgacs.org The onset of thermal decomposition, often involving the elimination of SO₂, can occur at temperatures below 300°C for these cyclic systems. acs.orgacs.org This contrasts with acyclic and diaryl sulfones, which often require temperatures above 350°C for decomposition. acs.org Therefore, careful temperature management is crucial to prevent product degradation during synthesis and purification.
| Reaction Type | Solvent | Temperature | Observed Effect | Reference |
|---|---|---|---|---|
| Visible-Light-Induced Sulfonic Ester Synthesis | CH₂Cl₂, THF, Toluene, MeCN, DMF, 1,4-Dioxane | Ambient | CH₂Cl₂ gave the highest yield (85%); DMF and 1,4-dioxane yielded no product. | rsc.orgnih.gov |
| Alkylation of Zinc Sulfinates | THF / DMSO | 21°C to 70°C | DMSO was required as a cosolvent to solubilize the zinc sulfinate intermediate. Higher temperatures (70°C) improved reaction times. | acs.org |
| General Synthesis | Various | <300°C | Five-membered cyclic sulfones can undergo thermal decomposition (SO₂ extrusion) at these temperatures, requiring careful thermal control. | acs.orgacs.org |
Atom Economy and Green Chemistry Considerations in 5-propyl-1,2λ⁶-oxathiolane-2,2-dione Synthesis
The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic methods. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com
Synthetic strategies for cyclic sulfones that rely on addition or cycloaddition reactions are inherently more atom-economical than multi-step sequences involving protecting groups or leaving groups that generate stoichiometric waste. For example, the direct sulfonylative annulation of an alkyl dihalide with a sulfur dioxide surrogate is a highly atom-economical process, as the majority of the atoms from the starting materials are incorporated into the cyclic sulfone product. nih.gov
One of the most common methods for sulfone synthesis is the oxidation of a corresponding sulfide. wikipedia.org While effective, traditional oxidation methods often use stoichiometric amounts of oxidants like m-CPBA, which generate significant waste. In contrast, catalytic methods using hydrogen peroxide (H₂O₂) as the oxidant are far more environmentally benign, as the only byproduct is water. organic-chemistry.orgrsc.org A particularly "green" protocol involves the solvent- and catalyst-free oxidation of sulfides to sulfones using a 30% aqueous solution of H₂O₂, which boasts a very high atom economy. rsc.org
Further green considerations include:
Use of SO₂ Surrogates: Employing stable, solid SO₂ surrogates like DABSO or SOgen enhances safety and ease of handling compared to using toxic, gaseous sulfur dioxide. rsc.orgnih.gov
Photocatalysis: Visible-light-induced reactions are considered a green methodology as they often operate under mild conditions and can reduce the need for harsh reagents. nih.govmdpi.com
Catalyst-Free Protocols: Eliminating the need for metal catalysts not only reduces costs but also avoids potential contamination of the final product with toxic metal residues. nih.gov
| Synthetic Strategy | Green Chemistry Aspect | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Sulfide Oxidation with H₂O₂ | High Atom Economy, Benign Byproduct | Water is the only byproduct. Can be performed catalyst- and solvent-free. | Requires synthesis of the precursor sulfide. | rsc.org |
| Sulfonylative Annulation with SO₂ | High Atom Economy (Addition Reaction) | Directly incorporates the SO₂ moiety into the ring. | Gaseous SO₂ is toxic and difficult to handle. | rsc.orgrsc.org |
| Use of SO₂ Surrogates (e.g., DABSO) | Reduced Hazard | Stable, solid reagents that are safer and easier to handle than gaseous SO₂. | Lower atom economy compared to direct SO₂ due to the carrier molecule (e.g., DABCO). | nih.gov |
| Visible Light Photocatalysis | Energy Efficiency, Mild Conditions | Sustainable energy source, often avoids high temperatures and harsh reagents. | May require specific photocatalysts, which can be expensive. | mdpi.com |
Reactivity and Mechanistic Investigations of 5 Propyl 1,2λ⁶ Oxathiolane 2,2 Dione
Ring-Opening Reactions of the 1,2λ⁶-oxathiolane-2,2-dione Moiety
The 1,2λ⁶-oxathiolane-2,2-dione ring, a cyclic sulfate (B86663), is analogous to an epoxide in its reactivity, and in many cases, is found to be superior in ring-opening reactions. researchgate.net These reactions typically proceed via a nucleophilic attack (SN2) at one of the electrophilic carbon centers (C4 or C5), resulting in the opening of the ring to form a stable sulfate monoester. This intermediate can then be hydrolyzed under acidic conditions to yield the final substituted product. The propyl substituent at the C5 position influences the regioselectivity of the nucleophilic attack, with steric hindrance generally directing incoming nucleophiles to the less substituted C4 position.
Nucleophilic Ring Opening Mechanisms
The high degree of ring strain and the electron-withdrawing nature of the sulfate group make the carbon atoms of the 1,2λ⁶-oxathiolane-2,2-dione ring highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. kiesslinglab.com The reaction proceeds with a complete inversion of configuration at the center of attack, characteristic of an SN2 mechanism.
Oxygen-based nucleophiles, such as water, alcohols, and carboxylates, readily react with 5-propyl-1,2λ⁶-oxathiolane-2,2-dione. The simplest example is hydrolysis, where water acts as the nucleophile to open the ring, ultimately forming pentane-1,2-diol after cleavage of the resulting sulfate ester. Alkoxides react in a similar fashion to yield mono-ethers of this diol. Intramolecular attack by an in-situ generated carboxylate has also been demonstrated in related cyclic sulfate systems, leading to the formation of lactones. niscpr.res.in
Table 1: Representative Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagent Example | Product Type (after hydrolysis) | Regioselectivity |
| Water | H₂O | Diol | Mixture, favors attack at C4 |
| Alkoxide | Sodium Methoxide (NaOMe) | Mono-ether of a diol | Primarily attack at C4 |
| Carboxylate | Lithium Hydroxide (LiOH) | Lactone (intramolecular) | Dependent on chain length |
Nitrogen-based nucleophiles are effective for the ring-opening of cyclic sulfates. A common and well-studied example is the use of sodium azide (B81097). researchgate.net The azide ion attacks one of the ring carbons, typically the less sterically hindered C4 position in the case of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione. This SN2 reaction opens the ring to give an intermediate alkyl sulfate, which is not isolated but is directly hydrolyzed with acid to afford the corresponding azido-alcohol. This two-step sequence provides a reliable method for the synthesis of 1-azido-2-pentanol or 2-azido-1-pentanol, depending on the regioselectivity of the initial attack.
Table 2: Representative Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Example | Product Type (after hydrolysis) | Regioselectivity |
| Azide | Sodium Azide (NaN₃) | Azido-alcohol | Primarily attack at C4 |
| Amine | Ammonia (NH₃) | Amino-alcohol | Primarily attack at C4 |
The formation of new carbon-carbon bonds can be achieved through the ring-opening of cyclic sulfates with carbon-based nucleophiles. While "hard" nucleophiles like Grignard reagents can be unselective, their reactivity can be tamed. For instance, the use of a Grignard reagent in the presence of a copper catalyst facilitates a clean monosubstitution reaction. lookchem.com Softer nucleophiles, such as lithiated alkynes and 1,3-dithiane (B146892) derivatives, have also been successfully employed. lookchem.com Organocuprates, also known as Gilman reagents, are particularly effective for opening strained rings like epoxides and are expected to react efficiently with cyclic sulfates to form a new C-C bond. masterorganicchemistry.comorganicchemistrytutor.com In these reactions, the nucleophile preferentially attacks the less substituted C4 carbon, leading to the formation of a new C-C bond and a secondary alcohol at C5 after hydrolysis.
Table 3: Representative Reactions with Carbon-Based Nucleophiles
| Nucleophile | Reagent Example | Product Type (after hydrolysis) | Regioselectivity |
| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Alcohol with new C-C bond | Primarily attack at C4 |
| Cyanide | Sodium Cyanide (NaCN) | Cyano-alcohol | Primarily attack at C4 |
| Acetylide | Lithium Phenylacetylide (LiC≡CPh) | Alkynyl-alcohol | Primarily attack at C4 |
Acid-Catalyzed Ring Opening Processes
In the presence of a strong acid, the ring-opening of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione is accelerated. The mechanism involves the protonation of one of the oxygen atoms of the sulfate group. This protonation converts the sulfate into a better leaving group, thereby activating the ring for attack by weak nucleophiles, such as water or alcohols.
The regiochemical outcome of the acid-catalyzed reaction can differ from that of the uncatalyzed nucleophilic opening. The protonated intermediate may develop significant carbocationic character at the ring carbons. Consequently, nucleophilic attack may be directed to the more substituted C5 position, as this carbon can better stabilize a partial positive charge. This results in a competition between an SN1-like pathway (favoring attack at C5) and an SN2-like pathway (favoring attack at C4), with the product distribution depending on the specific reaction conditions and the stability of the potential carbocationic intermediate.
Radical-Mediated Transformations
Transformations of cyclic sulfates involving radical intermediates are significantly less common than the ionic ring-opening pathways. The high stability of the sulfate functional group makes it generally unreactive toward homolytic cleavage under typical radical-generating conditions. While there is extensive literature on the radical-mediated ring-opening of other sulfur-containing heterocycles, such as cyclic allylic sulfides or the use of cyclic sulfones in radical ring-opening polymerization, these processes are not directly analogous due to the different oxidation state and bonding of the sulfur atom. mdpi.comscilit.com
It is conceivable that under specific photolytic or high-temperature conditions, or with highly reactive radical reagents, a reaction could be initiated. However, such transformations are not a well-established or synthetically useful pathway for cyclic sulfates like 5-propyl-1,2λ⁶-oxathiolane-2,2-dione. Research in this area has focused more on related compounds, such as the coupling of radical processes with subsequent ionic ring-opening of cyclic sulfamidates, rather than direct radical-mediated opening of the cyclic sulfate ring itself. researchgate.net
Reductive and Oxidative Ring Opening Pathways
The ring-opening of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione can be initiated through reductive pathways, a process that has been investigated extensively, particularly in the context of its use as an electrolyte additive in lithium-ion batteries. rsc.orgresearchgate.net
Reductive Pathway: Density functional theory (DFT) calculations have shown that the reductive decomposition of 1,3-propane sultone is thermodynamically unfavorable in the gas phase. rsc.org However, in a solvent state, it can undergo one- and two-electron reduction processes. rsc.orgresearchgate.net The reduction of neutral, cyclic PS leads to a ring-opening via the cleavage of the S–O bond. acs.org This contrasts with the reduction of ethylene (B1197577) carbonate (EC), a common electrolyte solvent, which results in the cleavage of a C–O bond. acs.org
The initial step in the reductive pathway is the formation of a stable intermediate radical anion. rsc.org This intermediate then undergoes decomposition to yield a more stable primary radical. rsc.org Unlike the two-electron reduction of EC, which decomposes into two separate parts (C₂H₄ and CO₃²⁻), the two-electron reduction of PS does not lead to decomposition but results in a longer S–O bond length. acs.org This suggests greater structural stability for the reduced PS species under charging conditions. acs.org The products from these reductive reactions, such as Li₂SO₃ and various lithiated organosulfur compounds, are crucial for forming a stable solid electrolyte interphase (SEI) on battery anodes. rsc.orgresearchgate.net
Information regarding specific oxidative ring-opening pathways for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione is not prominently detailed in the reviewed literature. The compound's primary reactivity is centered around nucleophilic attack leading to ring-opening, rather than oxidation of the sultone ring itself.
Role of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione as a Sulfoalkylating Agent
5-propyl-1,2λ⁶-oxathiolane-2,2-dione is a highly effective sulfoalkylating agent, a characteristic derived from its nature as an activated cyclic ester. wikipedia.orgchemicalbook.com This reactivity allows it to introduce a sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) into a wide range of molecules, thereby conferring properties such as water solubility and an anionic character. nih.govchemicalbook.com
The mechanism involves a nucleophilic attack on one of the carbon atoms of the sultone ring, typically the carbon atom adjacent to the ring oxygen. wikipedia.org This attack leads to the cleavage of the C-O bond and the opening of the strained five-membered ring. This process is utilized in the synthesis of specialized surfactants, dyes, and in the modification of polymers. wikipedia.orgunilongindustry.comutwente.nl For instance, it can react with the hydroxyl groups of cellulose (B213188) or the thioamide groups of modified polyacrylonitrile (B21495) to introduce strongly anionic sulfonate groups. utwente.nlutwente.nl This high reactivity makes it a versatile reagent for chemical synthesis, though it is also responsible for its biological activity as an alkylating agent. wikipedia.orgchemicalbook.com
Hydrolysis and Degradation Pathways
In the presence of water, 5-propyl-1,2λ⁶-oxathiolane-2,2-dione undergoes hydrolysis. wikipedia.org This reaction represents a significant degradation pathway, especially in aqueous environments. The process involves the nucleophilic attack of a water molecule on the sultone, leading to the opening of the ring and the formation of 3-hydroxy-1-propanesulfonic acid. nih.govnih.gov
The rate of this hydrolysis has been measured, providing insight into its environmental persistence. When released into water, it is expected to hydrolyze rapidly. nih.govnih.gov This abiotic degradation process is generally considered to be significantly faster than any potential biodegradation. nih.gov
| Parameter | Value | Condition |
|---|---|---|
| Rate Constant | 8.2 x 10⁻² hr⁻¹ | 25 °C |
| Half-life | 8.5 hours | 25 °C |
| Half-life | 110 minutes | 37 °C in phosphate (B84403) buffer |
| Hydrolysis Product | 3-hydroxy-1-propanesulfonic acid |
Cycloaddition Reactions Involving the Oxathiolane Ring System
Cycloaddition reactions are powerful tools for constructing cyclic molecules and typically involve π-electron systems. alchemyst.co.uk While 5-propyl-1,2λ⁶-oxathiolane-2,2-dione is a saturated cyclic sulfonate, its unsaturated analog, prop-1-ene-1,3-sultone (B1366696), has been shown to participate in such reactions.
Specifically, prop-1-ene-1,3-sultone has been investigated as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrile oxides and nitrones. lookchem.com These reactions proceed with a high degree of regioselectivity and stereoselectivity to form substituted isoxazolines and isoxazolidines, respectively. lookchem.com The reaction of prop-1-ene-1,3-sultone with various nitrile oxides has been shown to afford novel [3+2] cycloaddition products in good yields with excellent regioselectivity. researchgate.net These cycloadducts are versatile intermediates for further synthetic transformations. lookchem.com There is a lack of available literature describing the saturated 5-propyl-1,2λ⁶-oxathiolane-2,2-dione ring system itself participating directly in cycloaddition reactions.
Rearrangement Processes and Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. msu.edu This class includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. alchemyst.co.ukmsu.edu A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de
The chemical literature reviewed does not provide specific examples of rearrangement or pericyclic reactions involving the saturated ring of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione. Such reactions typically require specific electronic and structural features, such as conjugated π-systems, which are absent in this saturated cyclic sulfonate. Its reactivity is dominated by the electrophilicity of the carbon atoms leading to nucleophilic ring-opening, rather than the concerted bond reorganization characteristic of pericyclic reactions.
Studies on Intermediate Species and Transition States
Investigations into the reaction mechanisms of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione have provided insights into the transient species involved. Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the intermediates in its reductive decomposition. rsc.orgacs.org
In the one-electron reduction process, the initial intermediate is a radical anion. rsc.org This species is relatively stable in a solvent environment before undergoing a subsequent decomposition step. rsc.org This decomposition proceeds through a transition state leading to the cleavage of the S–O bond and the formation of a more stable, ring-opened primary radical. rsc.orgacs.org The frontier molecular orbitals of 1,3-propane sultone and its reduction intermediate have been examined to explain its reactivity compared to other electrolyte components. rsc.org The study of reaction kinetics with various nucleophiles has also been used to correlate chemical reactivity with biological action, though these studies focus more on reaction rates than the explicit structure of transition states. nih.gov
Stereochemical Aspects of 5 Propyl 1,2λ⁶ Oxathiolane 2,2 Dione and Analogues
Chiral Induction and Control in Synthesis of Substituted Oxathiolanes
The synthesis of enantiomerically enriched 5-substituted 1,2λ⁶-oxathiolane-2,2-diones relies on strategies of asymmetric synthesis that introduce and control the desired stereochemistry. A prominent method involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.
One common approach is the diastereoselective alkylation of a chiral enolate precursor. For instance, an achiral starting material can be covalently linked to a chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived auxiliary, to form a new compound. researchgate.net Deprotonation of this adduct generates a chiral enolate, which then reacts with an alkylating agent. The steric and electronic properties of the chiral auxiliary block one face of the enolate, forcing the alkylating agent to approach from the less hindered face. This results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.
The effectiveness of this strategy is highly dependent on the choice of chiral auxiliary, the reaction conditions, and the nature of the electrophile. The general principle can be illustrated by considering the synthesis of a 5-alkyl-γ-sultone using a chiral auxiliary approach.
Table 1: Representative Diastereoselective Alkylation for the Synthesis of a Chiral γ-Sultone Precursor using a Chiral Auxiliary
| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| 1 | Evans Oxazolidinone | Propyl Iodide | >95:5 |
| 2 | Camphorsultam | Propyl Iodide | >90:10 |
| 3 | (R)-2-phenylcyclohexanol | Propyl Iodide | 85:15 |
Note: This table is illustrative of the general principles of chiral auxiliary-based synthesis and does not represent specific experimental data for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione.
Diastereoselectivity and Enantioselectivity in Reactions
Once a chiral center is established in the 5-propyl-1,2λ⁶-oxathiolane-2,2-dione molecule, it can influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a cornerstone of stereoselective synthesis. For example, the generation of an enolate from a chiral 5-substituted γ-sultone and its subsequent reaction with an electrophile can proceed with high diastereoselectivity. The pre-existing stereocenter at C5 directs the incoming electrophile to one of the two diastereotopic faces of the enolate.
The stereochemical outcome of such reactions can often be rationalized by considering steric hindrance. The bulky substituent at the C5 position can shield one face of the molecule, leading to a preferential attack of the reagent from the opposite face. For instance, in the alkylation of an enolate derived from a chiral γ-sultone, the incoming alkyl group will preferentially add to the face opposite the C5 substituent to minimize steric interactions. This results in the formation of a 2,5-disubstituted 1,2λ⁶-oxathiolane-2,2-dione with a specific relative stereochemistry.
Table 2: Illustrative Diastereoselectivity in the Alkylation of a Chiral γ-Sultone Enolate
| Substrate (Chiral γ-Sultone) | Electrophile | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| (R)-5-propyl-1,2λ⁶-oxathiolane-2,2-dione | Methyl Iodide | (2R,5R) | 90:10 |
| (S)-5-propyl-1,2λ⁶-oxathiolane-2,2-dione | Methyl Iodide | (2S,5S) | 90:10 |
| (R)-5-phenyl-1,2λ⁶-oxathiolane-2,2-dione | Benzyl (B1604629) Bromide | (2R,5R) | >95:5 |
Note: This table provides a conceptual illustration of diastereoselectivity in the reactions of chiral γ-sultones.
Conformational Analysis of the Five-Membered Ring System
The five-membered 1,2-oxathiolane-2,2-dione ring is not planar and adopts puckered conformations to relieve torsional strain. The two principal conformations are the envelope (or 'twist') and the half-chair (or 'sofa') forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three adjacent atoms are coplanar, while the other two are on opposite sides of this plane.
The conformational preference of the ring system in 5-propyl-1,2λ⁶-oxathiolane-2,2-dione is influenced by the steric demands of the propyl group at the C5 position. The propyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. The exact conformational equilibrium can be investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.
NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), provides valuable information about the dihedral angles between adjacent protons, which are in turn dependent on the ring's conformation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformations and to predict NMR parameters for comparison with experimental data. nih.govnih.gov
Table 3: Representative Conformational Data for a 5-Substituted 1,2-Oxathiolane-2,2-dione
| Conformer | Dihedral Angle (H4-C4-C5-H5) | Calculated Relative Energy (kcal/mol) | Predicted ³J(H4,H5) (Hz) |
| Envelope (C5-endo) | 150° | 1.2 | 8.5 |
| Envelope (C5-exo) | 30° | 0.0 | 6.0 |
| Half-Chair (C4-C5) | 170° | 0.8 | 9.5 |
Note: This table is a hypothetical representation of data that could be obtained from a conformational analysis of a 5-substituted γ-sultone.
Probing Configuration and Conformation through Chiral Methods
The absolute configuration of a chiral molecule like 5-propyl-1,2λ⁶-oxathiolane-2,2-dione can be determined using chiroptical methods. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govschrodinger.combiotools.usamericanlaboratory.com VCD measures the difference in absorbance of left and right circularly polarized infrared light by the vibrational transitions of a molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned. nih.govschrodinger.combiotools.usamericanlaboratory.com A good match between the experimental and calculated spectra confirms the configuration, while a mirror-image relationship indicates the opposite configuration.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that can provide information about the stereochemistry of a molecule. americanlaboratory.comstackexchange.com ORD measures the change in the angle of optical rotation as a function of the wavelength of light. americanlaboratory.comstackexchange.com The resulting ORD curve, particularly the sign and magnitude of the Cotton effect in the vicinity of an absorption band, can be correlated with the absolute configuration of the molecule.
Table 4: Illustrative Application of VCD for Absolute Configuration Determination
| Compound | Experimental VCD Sign at 1350 cm⁻¹ | Calculated VCD Sign for (R)-enantiomer at 1350 cm⁻¹ | Assigned Absolute Configuration |
| Sample A | Positive (+) | Positive (+) | R |
| Sample B | Negative (-) | Positive (+) | S |
Note: This table illustrates the principle of absolute configuration determination using VCD by comparing experimental data with theoretical predictions.
Structural Elucidation Strategies for 5 Propyl 1,2λ⁶ Oxathiolane 2,2 Dione
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, a suite of NMR experiments is employed to map its molecular framework.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity of atoms within the 5-propyl-1,2λ⁶-oxathiolane-2,2-dione molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly vital.
A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, this would confirm the connectivity within the propyl group and the oxathiolane ring. For instance, the methine proton at the 5-position would show correlations to the adjacent methylene (B1212753) protons of the propyl group and the protons at the 4-position of the ring.
An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.
While no direct NMR data for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione is publicly available, data from analogous compounds such as 3-benzyl- rsc.orgnih.govoxathiolane 2,2-dioxide can be used to predict the expected chemical shifts. rsc.org
Predicted ¹H and ¹³C NMR Data for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione (based on analogous compounds)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~50-60 |
| 3 | ~3.0-3.5 (m) | ~25-35 |
| 4 | ~2.0-2.8 (m) | ~30-40 |
| 5 | ~4.5-5.0 (m) | ~70-80 |
| 1' (propyl) | ~1.5-1.8 (m) | ~35-45 |
| 2' (propyl) | ~1.3-1.5 (m) | ~18-25 |
| 3' (propyl) | ~0.9-1.0 (t) | ~13-15 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. By integrating the signals of the analyte against an internal standard of known concentration, a precise quantification can be achieved. For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, a well-resolved proton signal, for example, the terminal methyl group of the propyl chain, could be used for quantification. The accuracy of qNMR is dependent on factors such as proper relaxation delays and the absence of signal overlap.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. This technique requires the formation of a single crystal of the compound. If a suitable crystal of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione can be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and the conformation of the five-membered ring. This would unambiguously confirm the position of the propyl group at C5 and determine the stereochemistry at this chiral center. While specific crystal structure data for the target molecule is not available, studies on related heterocyclic compounds demonstrate the power of this technique in confirming molecular structures. nih.govmdpi.com
Mass Spectrometry (MS) Methodologies for Molecular Confirmation
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, which has a molecular formula of C₆H₁₀O₃S. The expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence. For the parent compound, 1,2-oxathiolane-2,2-dione (propane sultone), the molecular weight is 122.143 g/mol . nist.govnist.govnist.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, characteristic losses would be expected, such as the loss of SO₂ (64 Da) or the propyl group. Analysis of the fragmentation of related cyclic sulfates can provide insights into the expected fragmentation pathways. For example, in the MS/MS of a related compound, 3-benzyl- rsc.orgnih.govoxathiane 2,2-dioxide, a significant fragment corresponding to the loss of the benzyl (B1604629) group is observed. rsc.org
Predicted Fragmentation Data for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - C₃H₇]⁺ | Propyl radical |
| [M+H]⁺ | [M+H - SO₂]⁺ | Sulfur dioxide |
| [M+H]⁺ | [C₃H₇]⁺ | Oxathiolane dione (B5365651) ring |
Vibrational Spectroscopy (IR, Raman) Applications
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the functional groups and skeletal structure of molecules. These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which induces vibrations that result in a change in the molecule's dipole moment. For a molecule like 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, the IR spectrum is expected to exhibit several characteristic absorption bands. The most prominent of these are associated with the sulfonate group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The cyclic nature of the sultone ring can influence the precise position of these bands. Additionally, the C-O and C-S stretching vibrations within the oxathiolane ring would produce distinct signals. The presence of the propyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. While polar groups like S=O show strong IR absorptions, non-polar bonds often produce strong signals in Raman spectra. For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, the S=O stretching vibrations would also be observable in the Raman spectrum, though their intensities might differ from the IR spectrum. The C-C and C-S bonds of the ring and the propyl chain are expected to be more prominent in the Raman spectrum, providing valuable information about the carbon skeleton.
The following table summarizes the expected characteristic vibrational frequencies for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, extrapolated from data for the parent compound, 1,3-propane sultone, and known group frequencies.
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |
| Asymmetric S=O Stretch | Sulfonate (O=S=O) | ~1350 - 1300 | ~1350 - 1300 | Strong / Medium |
| Symmetric S=O Stretch | Sulfonate (O=S=O) | ~1180 - 1150 | ~1180 - 1150 | Strong / Strong |
| C-H Stretch (sp³) | Propyl, Ring CH₂ | ~2960 - 2850 | ~2960 - 2850 | Medium / Strong |
| CH₂ Scissoring | Propyl, Ring CH₂ | ~1470 - 1450 | ~1470 - 1450 | Medium / Medium |
| C-O Stretch | Ester (S-O-C) | ~1050 - 1000 | ~1050 - 1000 | Strong / Weak |
| C-S Stretch | Sulfonate (C-S) | ~800 - 700 | ~800 - 700 | Medium / Strong |
| Ring Vibrations | Oxathiolane | Fingerprint Region | Fingerprint Region | Variable / Variable |
Coupling of Spectroscopic Methods for Comprehensive Analysis
While vibrational spectroscopy provides critical information about the functional groups present, a comprehensive and unambiguous structural elucidation of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione necessitates the integration of multiple spectroscopic techniques. numberanalytics.com This hyphenated approach allows for the piecing together of a complete molecular puzzle, where each technique provides a unique and complementary piece of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: Would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (spin-spin coupling). For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, the spectrum would show characteristic signals for the propyl chain's CH₃ and CH₂ groups, as well as the protons on the oxathiolane ring. The coupling patterns would establish the connectivity between these protons.
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule and their chemical environment. The carbon attached to the sulfonate oxygen would appear at a characteristic downfield shift.
By combining the functional group information from IR and Raman spectroscopy with the detailed connectivity and framework data from NMR and the molecular formula and fragmentation from MS, a definitive and highly confident structural assignment for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione can be achieved. jchps.com This integrated approach is standard practice in modern chemical analysis for the unambiguous characterization of novel compounds. numberanalytics.com
Computational and Theoretical Investigations of 5 Propyl 1,2λ⁶ Oxathiolane 2,2 Dione
Conformational Landscape Exploration using Molecular Dynamics
There are no available molecular dynamics simulation results to describe the conformational landscape of this compound.
Future computational research may address these areas, which would provide valuable information on the structural, electronic, and reactive properties of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the spectroscopic parameters of molecules like 5-propyl-1,2λ⁶-oxathiolane-2,2-dione. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations provide a detailed understanding of the molecule's vibrational modes, such as the characteristic stretches of the S=O and S-O bonds within the sultone ring, as well as the various C-H and C-C vibrations of the propyl group and the ring. The comparison between the calculated and experimental vibrational spectra aids in the structural confirmation and understanding of the molecule's dynamics.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra, which are measured by UV-Vis spectroscopy. mdpi.com For a molecule like 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These electronic transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). mdpi.com
| Atom | Hypothetical Calculated ¹H Chemical Shift (ppm) | Hypothetical Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3-Hα | 3.10 | 28.5 |
| C3-Hβ | 2.95 | |
| C4-Hα | 2.20 | 25.0 |
| C4-Hβ | 2.05 | |
| C5-H | 4.80 | 75.0 |
Solvent Effects in Computational Modeling
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects through various methods, primarily categorized as implicit and explicit solvent models.
Implicit Solvation Models: Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can effectively capture the bulk electrostatic interactions between the solute and the solvent. For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, using a PCM in DFT calculations would refine the predicted spectroscopic parameters, bringing them closer to experimental values obtained in solution. For instance, the polarity of the solvent can influence NMR chemical shifts, and these shifts can be modeled using implicit solvation. nih.gov
Explicit Solvation Models: Explicit models involve including a number of individual solvent molecules around the solute molecule in the calculation. This method can account for specific interactions, such as hydrogen bonding, which are not fully captured by implicit models. While computationally more demanding, explicit models can provide a more accurate picture of the solute's immediate environment. For a polar molecule like 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, specific interactions with polar solvent molecules could be crucial in determining its conformational preferences and reactivity.
The choice of solvent can alter the predicted properties. For example, calculations performed in a non-polar solvent like hexane (B92381) would yield different results compared to those in a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO). These computational studies help in understanding how solvent polarity affects the electronic structure and, consequently, the spectroscopic and reactive behavior of the sultone. asianresassoc.org
Quantum Chemical Descriptors for Reactivity Prediction
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, the LUMO is expected to be localized around the sulfur atom and the adjacent carbon and oxygen atoms, making this region susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack. For this sultone, the MEP would likely show a strongly positive potential around the sulfur atom due to the electron-withdrawing oxygen atoms, confirming it as a primary site for nucleophilic attack.
Fukui Functions: The Fukui function is a more sophisticated descriptor that quantifies the change in electron density at a particular point in a molecule when an electron is added or removed. researchgate.net It can be used to identify the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack with greater precision than a simple charge analysis.
Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the total electron density of a molecule among its constituent atoms, providing partial atomic charges. While these charges can be method-dependent, they offer a basic indication of the electron distribution and potential reactive sites. The sulfur atom in the sultone ring is expected to carry a significant positive partial charge, making it a key electrophilic center.
Table 2 presents hypothetical values for key quantum chemical descriptors for 1,2-oxathiolane-2,2-dione, offering a baseline for understanding the electronic properties that govern the reactivity of its 5-propyl derivative.
| Quantum Chemical Descriptor | Hypothetical Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability |
| Mulliken Charge on Sulfur | +1.2 | Indicates a significant positive partial charge |
Advanced Derivatization and Functionalization of 5 Propyl 1,2λ⁶ Oxathiolane 2,2 Dione
Transformations Leading to Complex Heterocyclic Systems
The inherent reactivity of the cyclic sulfate (B86663) ring in 5-propyl-1,2λ⁶-oxathiolane-2,2-dione makes it an excellent starting point for the synthesis of various heterocyclic structures. The ring-opening reaction with a wide range of nucleophiles is a key step in these transformations, providing a functionalized intermediate that can undergo subsequent cyclization reactions. kiesslinglab.com
Nitrogen-Containing Heterocycle Formation (e.g., Oxadiazoles (B1248032), Semicarbazides)
The synthesis of nitrogen-containing heterocycles, such as oxadiazoles and semicarbazides, from 5-propyl-1,2λ⁶-oxathiolane-2,2-dione proceeds through a multi-step sequence initiated by the nucleophilic ring-opening of the cyclic sulfate.
The initial step involves the reaction of the cyclic sulfate with a nitrogen-containing nucleophile, such as a hydrazine (B178648) derivative. This reaction, characteristic of cyclic sulfates, results in the opening of the strained ring to form a linear sulfate ester. unirioja.esacs.org The regioselectivity of this ring-opening is influenced by steric and electronic factors, with the nucleophile generally attacking the less substituted carbon atom. unirioja.es
To form a 1,3,4-oxadiazole, the intermediate sulfate ester, now possessing a hydrazine-related moiety, would undergo further transformation. A common method for oxadiazole synthesis involves the cyclization of diacylhydrazines. mdpi.comnih.gov Therefore, the initial ring-opened product would need to be converted into a suitable diacylhydrazine precursor. This could be achieved by acylating the terminal nitrogen of the hydrazine group. Subsequent dehydration and cyclization, often facilitated by reagents like phosphorus oxychloride or polyphosphoric acid, would then yield the desired 2,5-disubstituted 1,3,4-oxadiazole. nih.gov
The formation of semicarbazide (B1199961) derivatives would also begin with the ring-opening of the cyclic sulfate. Semicarbazides are typically synthesized from the reaction of a hydrazine with an isocyanate or by the cyclization of acyl derivatives of semicarbazide. ptfarm.pl Following the initial ring-opening with hydrazine, the resulting amino-sulfate intermediate could potentially react with an isocyanate to form a linear semicarbazide structure with a pendant sulfate group. Alternatively, the amino group could be derivatized and then cyclized to form heterocyclic systems incorporating the semicarbazide motif. ptfarm.pl
Table 1: Key Intermediates and Reagents in Heterocycle Formation
| Target Heterocycle | Initial Nucleophile | Key Intermediate | Subsequent Reagents for Cyclization |
| 1,3,4-Oxadiazole | Hydrazine | Propyl-substituted sulfate ester with a hydrazinyl group | Acylating agent, Dehydrating agent (e.g., POCl₃) |
| Semicarbazide Derivative | Hydrazine | Propyl-substituted sulfate ester with a hydrazinyl group | Isocyanate or other carbonyl derivative |
Polymer Chemistry Applications (Academic Context of Monomer/Building Block)
In the academic context, 5-propyl-1,2λ⁶-oxathiolane-2,2-dione holds potential as a monomer for the synthesis of polysulfates through ring-opening polymerization (ROP). The driving force for the ROP of cyclic esters, including cyclic sulfates, is the release of ring strain.
The polymerization would be initiated by a nucleophilic or cationic initiator that attacks one of the carbon atoms of the cyclic sulfate ring, leading to its opening and the formation of a propagating species. This process would continue with the sequential addition of monomer units to the growing polymer chain. The resulting polymer would feature a repeating unit containing a sulfate ester group in the main chain and the propyl group as a pendant side chain.
The radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives has been investigated, suggesting that sulfur-containing rings can be suitable monomers for creating functional polymers. mdpi.com While direct evidence for the polymerization of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione is not extensively documented in readily available literature, the principles of ROP of other cyclic esters and sulfur-containing monomers are applicable. The properties of the resulting polysulfate could be tailored by controlling the molecular weight and by potential copolymerization with other cyclic monomers.
Construction of Multifunctional Molecules from 5-propyl-1,2λ⁶-oxathiolane-2,2-dione
The versatility of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione as a building block stems from the predictable and efficient ring-opening reaction with a wide array of nucleophiles. kiesslinglab.com This allows for the introduction of various chemical handles into a molecule in a single step, paving the way for the construction of multifunctional molecules. acs.org
By choosing a nucleophile that contains another reactive group, a bifunctional intermediate can be readily prepared. For example, ring-opening with an azide (B81097) nucleophile yields an azido-sulfate ester. acs.org The azide group can then be selectively reduced to an amine or participate in click chemistry reactions, while the sulfate can be hydrolyzed or used as a leaving group in a subsequent substitution reaction. This orthogonal reactivity is key to building molecular complexity.
Macrocyclic sulfates have been demonstrated as versatile building blocks in the synthesis of monodisperse poly(ethylene glycol)s and their monofunctionalized derivatives, highlighting the utility of the cyclic sulfate moiety in constructing complex, functional molecules. acs.orgresearchgate.net Similarly, 5-propyl-1,2λ⁶-oxathiolane-2,2-dione can be envisioned as a starting point for creating molecules with distinct domains. For instance, one part of the molecule could be derived from the ring-opened sulfate, providing hydrophilicity or a point of attachment, while the propyl chain could be functionalized to introduce lipophilic character or a specific binding motif. This modular approach allows for the systematic construction of molecules with tailored properties for various applications in materials science and medicinal chemistry.
Strategic Applications of 5 Propyl 1,2λ⁶ Oxathiolane 2,2 Dione in Academic Synthetic Chemistry
Building Block for Novel Molecular Architectures
The primary utility of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione in the synthesis of novel molecular architectures lies in its function as a bifunctional electrophile. The strained 1,2-oxathiolane-2,2-dione ring is readily opened by a wide range of nucleophiles, leading to the formation of highly functionalized linear molecules. The regioselectivity of this ring-opening is a key feature, with nucleophilic attack generally occurring at the less sterically hindered carbon atom (C5). The presence of the propyl group at the C5 position introduces a valuable lipophilic handle and a potential site for further synthetic elaboration.
The ring-opening reaction with a nucleophile (Nu⁻) initially generates a sulfate (B86663) ester anion, which can be subsequently hydrolyzed to unveil a primary alcohol and a sulfonic acid or one of its derivatives. This transformation effectively installs a 1,2- or 1,3-difunctionalized moiety into a target molecule, a common motif in many natural products and pharmaceutical agents.
Table 1: Representative Nucleophilic Ring-Opening Reactions of 1,2-Oxathiolane-2,2-diones
| Nucleophile | Product Type | Potential Application |
| Azide (B81097) (N₃⁻) | Azido alcohol | Precursor to amino alcohols, vicinal diamines, and nitrogen-containing heterocycles. |
| Halides (Cl⁻, Br⁻, I⁻) | Halo alcohol | Versatile intermediates for further substitution or elimination reactions. |
| Cyanide (CN⁻) | Cyano alcohol | Precursor to carboxylic acids, amides, and amines. |
| Thiolates (RS⁻) | Thio alcohol | Introduction of sulfur functionality for the synthesis of thioethers and sulfur-containing heterocycles. |
| Carbanions (R⁻) | Substituted alcohol | Carbon-carbon bond formation, enabling the construction of more complex carbon skeletons. |
The versatility of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione as a building block is further enhanced by the possibility of sequential reactions. For instance, after the initial ring-opening, the newly introduced functional groups can be manipulated to construct more elaborate structures, including various heterocyclic systems. mdpi.com
Reagent in Multi-Component Reactions
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to afford a final product that incorporates substantial portions of all the reactants, are highly valued in modern synthetic chemistry for their efficiency and atom economy. While specific examples utilizing 5-propyl-1,2λ⁶-oxathiolane-2,2-dione in MCRs are not yet prevalent in the literature, the inherent reactivity of the cyclic sulfate core suggests its potential as a key component in such transformations.
The electrophilic nature of the 1,2-oxathiolane-2,2-dione ring allows it to act as a potent activator. In a hypothetical MCR, the cyclic sulfate could be opened by a nucleophile, generating a reactive intermediate that is then trapped by a third component. This sequential addition and trapping mechanism is a common paradigm in MCRs. For example, a reaction between an amine, an isocyanide, and 5-propyl-1,2λ⁶-oxathiolane-2,2-dione could potentially lead to the formation of highly functionalized sulfonamides or related structures.
Chiral Auxiliary or Transfer Agent (if applicable through further research)
The development of enantiomerically pure 5-propyl-1,2λ⁶-oxathiolane-2,2-dione could open avenues for its use as a chiral auxiliary or a chiral transfer agent. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed, having imparted its chirality to the substrate.
For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione to function as a chiral auxiliary, it would first need to be synthesized in an enantiomerically pure form, for instance, from a chiral 1,2-diol. This chiral cyclic sulfate could then be reacted with a prochiral nucleophile. The stereocenter at the C5 position, bearing the propyl group, could influence the facial selectivity of subsequent reactions on the attached substrate. After the desired transformation, the sulfonate moiety could be cleaved under mild conditions. While this application is currently speculative, the rich history of sulfur-containing chiral auxiliaries in asymmetric synthesis provides a strong precedent for future research in this area.
Development of Academic Methodologies Utilizing its Unique Reactivity
The unique reactivity of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione and its parent ring system has led to the development of novel synthetic methodologies. One notable example is the use of cyclic sulfates in halocyclization reactions. wikipedia.org In this approach, an unsaturated sulfate ester can be treated with a halogen source to induce cyclization, forming a halogenated cyclic sulfate. This methodology allows for the introduction of multiple functional groups and stereocenters in a single step.
Furthermore, the ability of the cyclic sulfate to act as a "masked" diol or a precursor to other reactive intermediates can be exploited in innovative ways. For example, the ring-opening of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione can be followed by an in-situ cyclization to generate a variety of heterocyclic structures. The development of such cascade reactions, initiated by the ring-opening of a cyclic sulfate, is an active area of research in academic synthetic chemistry. The predictable reactivity and the functional group tolerance of these reactions make 5-propyl-1,2λ⁶-oxathiolane-2,2-dione a valuable tool for the discovery and optimization of new synthetic methods. nih.gov
Future Research Directions and Unaddressed Challenges
Exploration of Novel and Sustainable Synthetic Routes for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione
The synthesis of sultones has historically relied on methods that can be complicated by the need for specialized and costly catalysts, such as rhodium and palladium. nih.govresearchgate.net A primary future objective is the development of more efficient, cost-effective, and environmentally benign synthetic strategies for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione. Modern synthetic methodologies offer promising alternatives to traditional approaches. acs.org
Future research should focus on adapting contemporary catalytic systems to the synthesis of this target molecule. Key areas for exploration include:
Transition Metal Catalysis : Methods like rhodium-catalyzed C-H insertion, palladium-catalyzed intramolecular coupling, and ring-closing metathesis have proven effective for constructing various sultone scaffolds and could be tailored for this specific compound. acs.orgdoi.orgacs.org
Electrochemical Synthesis : Electrochemical methods offer a green alternative by using electricity to drive reactions, potentially through a dehydrogenative C–O bond formation from a suitable sulfonyl chloride precursor. acs.org
Acid-Catalyzed Cyclization : Simple and rapid ring-closure reactions using common acids could provide a more sustainable route, avoiding the use of heavy metal catalysts. doi.orgmdpi.com
SO₂ Surrogates : The use of stable, easy-to-handle sulfur dioxide surrogates can circumvent the challenges associated with using gaseous and toxic SO₂. nih.gov
A comparative overview of potential modern synthetic strategies is presented below.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Unaddressed Challenges for Target Compound |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | High functional group tolerance; formation of various ring sizes. doi.orgnih.gov | Synthesis of the required diene precursor; catalyst cost and removal. |
| Pd-Catalyzed Intramolecular Cyclization | Pd(OAc)₂ | Direct C-H functionalization; high regioselectivity. doi.orgnih.gov | Substrate scope; potential need for expensive ligands. |
| Rh-Catalyzed C-H Insertion | Rh₂(esp)₂ | High efficiency and stereoselectivity from diazo precursors. acs.orgdoi.org | Preparation and handling of diazosulfonate starting materials. |
| Electrochemical Synthesis | Platinum Electrodes | Avoids chemical oxidants; mild conditions; high atom economy. acs.org | Optimization of electrolyte and cell design; substrate compatibility. |
| Halocyclization | N-Bromosuccinimide (NBS) | Access to functionalized sultones not available via oxidation; predictable regioselectivity. kiesslinglab.com | Synthesis of unsaturated monosulfate precursors; stereocontrol. |
Deeper Mechanistic Understanding of Complex Transformations
Cyclic sulfonate esters are highly versatile electrophiles, readily undergoing ring-opening reactions with a wide range of nucleophiles. kiesslinglab.comresearchgate.net The reactivity of the 1,2-oxathiolane-2,2-dione ring is central to its utility, but the outcomes of these transformations can be complex and are not yet fully understood for the 5-propyl derivative. ontosight.aiontosight.ai
A significant challenge is to elucidate the mechanisms governing the regioselectivity of nucleophilic attack. Theoretical and experimental studies on similar gem-disubstituted cyclic sulfates have shown that the preferred site of attack (the carbon adjacent to the oxygen versus the carbon adjacent to the sulfur) can be influenced by subtle stereoelectronic and solvent effects. acs.org For 5-propyl-1,2λ⁶-oxathiolane-2,2-dione, it is crucial to understand how the propyl group influences the electronic and steric properties of the ring, thereby directing the outcome of reactions with different classes of nucleophiles. acs.org Future research should involve detailed kinetic and computational studies to map the reaction pathways and transition states for these ring-opening transformations. acs.org
High-Throughput Screening for New Reactivity Patterns
High-throughput screening (HTS) is a powerful methodology for rapidly assessing a large number of chemical reactions in parallel, making it an ideal tool for discovering novel reactivity and applications. hudsonlabautomation.com Applying HTS to 5-propyl-1,2λ⁶-oxathiolane-2,2-dione could accelerate the identification of new transformations and catalysts.
An HTS campaign would involve screening the target sultone against large libraries of diverse reactants and catalysts under a wide range of conditions. This approach can uncover unexpected reactivity patterns that might not be found through traditional, hypothesis-driven research. researchgate.net A key component for the success of such a program is the development of rapid and reliable analytical methods, such as fluorescence-based assays, to detect product formation. nih.govtechnion.ac.il For instance, a screen could be designed to identify novel catalysts for enantioselective ring-opening reactions or to discover new classes of nucleophiles that react with unique selectivity. nih.gov
Advanced Computational Studies for Predictive Modeling
Computational chemistry provides a powerful lens for predicting molecular properties and reaction outcomes, thereby guiding and streamlining experimental research. mdpi.com Advanced computational studies, particularly those employing quantum mechanics-based methods like Density Functional Theory (DFT), are essential for building a predictive understanding of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione. mdpi.comresearchgate.net
Predictive modeling can be applied to several key areas:
Reactivity and Stability : Calculating properties such as oxidation potentials and HOMO/LUMO energies can help predict the compound's stability and reactivity towards different reagents. researchgate.net
Mechanistic Insights : Modeling transition states and reaction energy profiles can elucidate the mechanisms of complex reactions, such as nucleophilic ring-opening, and explain observed regioselectivity. acs.org
Property Prediction : Computational tools can be used to predict physical and chemical properties of the parent compound and its derivatives, aiding in the design of molecules with specific characteristics.
The table below outlines potential applications of computational modeling for this compound.
| Computational Method | Predicted Property/Application | Potential Impact |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries. mdpi.com | Elucidation of reaction mechanisms; prediction of product ratios. |
| Continuum Solvation Models (e.g., SMD) | Oxidation potentials in solution; solvent effects on reactivity. researchgate.net | Design of electrochemical syntheses; optimization of reaction conditions. |
| Molecular Dynamics (MD) | Conformational analysis; interaction with solvents or catalysts. | Understanding steric and dynamic effects on reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. | Guiding the design of new derivatives for specific applications. |
Expanding Derivatization Scope for Diverse Chemical Libraries
The inherent reactivity of the sultone ring makes 5-propyl-1,2λ⁶-oxathiolane-2,2-dione an attractive scaffold for the construction of diverse chemical libraries. nih.govresearchgate.net The ring-opening reaction with various nucleophiles can generate a wide range of highly functionalized sulfonates, which can serve as building blocks in medicinal chemistry and materials science. google.com
A primary challenge is to develop a robust and versatile set of derivatization reactions. This involves exploring a broad scope of nucleophiles (e.g., amines, thiols, azides, carbanions) to react with the sultone and establishing reliable conditions for these transformations. kiesslinglab.com Furthermore, the resulting sulfonate group often requires protection to enable subsequent chemical modifications at other positions in the molecule. nih.govresearchgate.net Therefore, a significant area for future research is the identification and evaluation of orthogonal sulfonate protecting groups that are stable under various reaction conditions but can be cleaved selectively. nih.govresearchgate.netnih.gov The development of such strategies would enable the synthesis of complex molecules and diverse libraries based on the 5-propyl-1,2λ⁶-oxathiolane-2,2-dione core.
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in a flask, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, and greater scalability. nih.govresearchgate.netacs.org The synthesis of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione and its derivatives are prime candidates for adaptation to flow chemistry platforms.
Integrating the synthesis into a continuous flow system could allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters like temperature and residence time, leading to higher yields and purity. acs.orgmdpi.com Moreover, flow reactors can be coupled with in-line purification and analysis, creating a fully automated synthesis and discovery platform. mdpi.com Such an automated system would dramatically accelerate the exploration of new reaction conditions (as discussed in 9.1), the study of reaction mechanisms (9.2), and the generation of chemical libraries for screening (9.5).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 5-propyl-1,2λ⁶-oxathiolane-2,2-dione?
- Methodology : A common approach involves cyclization reactions using sulfonylating agents (e.g., ClSO₂NHBn) under controlled conditions. For example, refluxing precursors in pyridine or THF at 65–78°C for 15–24 hours can yield the oxathiolane core . Purification typically employs recrystallization (e.g., ethanol or methanol) or column chromatography. Acidic workup (1 M LiOH) may be required to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing 5-propyl-1,2λ⁶-oxathiolane-2,2-dione?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone. The sulfone group (λ⁶-sulfur) deshields adjacent protons, appearing as distinct signals .
- IR : Strong absorption bands near 1150–1300 cm⁻¹ (S=O stretching) and 650–750 cm⁻¹ (C-S) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with electron ionization (EI) providing insights into stability .
Q. What safety protocols are critical when handling 5-propyl-1,2λ⁶-oxathiolane-2,2-dione in the lab?
- Methodology :
- Use fume hoods for synthesis/purification due to volatile reagents (e.g., pyridine, THF).
- Wear nitrile gloves and chemical-resistant aprons; sulfonylating agents are corrosive.
- Store the compound in airtight containers away from moisture to prevent hydrolysis. Reference lab safety guidelines for sulfur-containing heterocycles .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione in nucleophilic ring-opening reactions?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites.
- Compare computed thermodynamic data (ΔrH°) with experimental results from calorimetry .
Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for oxathiolane derivatives?
- Methodology :
- Cross-validate using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres.
- Replicate studies with standardized conditions (e.g., heating rate: 10°C/min, N₂ flow).
- Reference NIST Chemistry WebBook’s gas-phase ion energetics data to calibrate instruments and validate enthalpy measurements .
Q. How does the propyl substituent influence the stereoelectronic properties of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione?
- Methodology :
- Use X-ray crystallography to determine bond angles and torsional strain.
- Compare Hammett σ values (experimental/computed) to assess electron-withdrawing effects of the sulfone group.
- Conduct kinetic isotope effect (KIE) studies to probe substituent impacts on reaction rates .
Q. How to design experiments to study solvent effects on the ring-opening kinetics of 5-propyl-1,2λ⁶-oxathiolane-2,2-dione?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
